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molecular formula C6H4Cl3N B102128 2,3,5-Trichloroaniline CAS No. 18487-39-3

2,3,5-Trichloroaniline

Cat. No. B102128
M. Wt: 196.5 g/mol
InChI Key: MOTBXEPLFOLWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316450B1

Procedure details

2,3,5-Trichloro nitrobenzene (D12) was reduced with iron powder as described in Description 7 to give the title compound (D13) (68%), MH+ 196/198.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[N+:10]([O-])=O>[Fe]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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